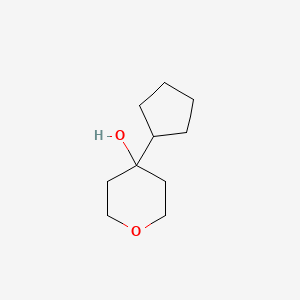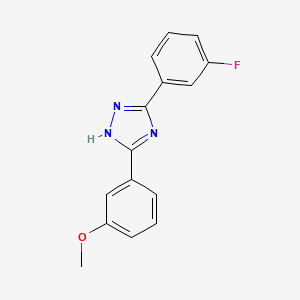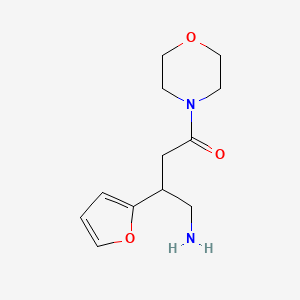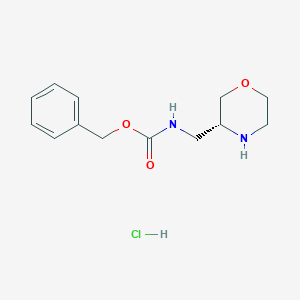
4-Cyclopentyltetrahydro-2H-pyran-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentyltetrahydro-2H-pyran-4-OL is an organic compound with the molecular formula C10H18O2. It is a derivative of tetrahydropyran, characterized by the presence of a cyclopentyl group attached to the tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyltetrahydro-2H-pyran-4-OL can be achieved through Prins cyclization, a reaction between homoallylic alcohol and aldehyde under acidic conditions. Various catalysts, such as iron-modified silica or montmorillonite K10, can be used to facilitate this reaction . The reaction typically involves the use of isoprenol and cyclopentyl aldehyde as starting materials, with the reaction conditions optimized to achieve high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Prins cyclization using robust and reusable solid acid catalysts. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyltetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Cyclopentyl-tetrahydropyranone.
Reduction: Cyclopentyl-tetrahydropyranol.
Substitution: Cyclopentyl-tetrahydropyran derivatives with various functional groups
Scientific Research Applications
4-Cyclopentyltetrahydro-2H-pyran-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Cyclopentyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its potential antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-OL: A simpler analog without the cyclopentyl group.
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-OL: A derivative with an isobutyl group.
4-Methyl-2-phenyl-tetrahydro-2H-pyran-4-OL: A derivative with a phenyl group
Uniqueness
4-Cyclopentyltetrahydro-2H-pyran-4-OL is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-cyclopentyloxan-4-ol |
InChI |
InChI=1S/C10H18O2/c11-10(5-7-12-8-6-10)9-3-1-2-4-9/h9,11H,1-8H2 |
InChI Key |
SPVXCAHXBJEZCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11809678.png)
![3-(4-Isopropylbenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809688.png)


![2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809701.png)
![Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11809703.png)
![6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809704.png)






